4-(Methoxymethyl)-4-methylpyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(methoxymethyl)-4-methylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELHLVHSHBUNGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-(Methoxymethyl)-4-methylpyrrolidin-2-one has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-4-methylpyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidin-2-one Derivatives

Structural and Physical Properties

The table below compares key structural and physical properties of 4-(Methoxymethyl)-4-methylpyrrolidin-2-one with structurally related pyrrolidinone derivatives:

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound enhances polarity and solubility compared to 4-Methylpyrrolidin-2-one, which has only a methyl substituent . Chiral centers, as in (R)-4-Hydroxypyrrolidin-2-one, make these compounds valuable for asymmetric synthesis .

Biological Activity

4-(Methoxymethyl)-4-methylpyrrolidin-2-one, a compound belonging to the pyrrolidine family, has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

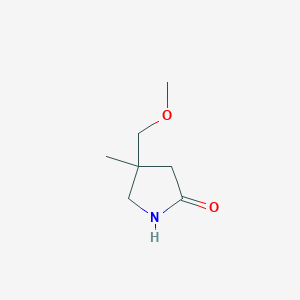

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound features a pyrrolidinone ring with a methoxymethyl group at the 4-position, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and potential neuroprotective effects. The following sections detail these activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, compounds related to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Type of Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Q5 | Staphylococcus aureus | 12.5 µg/mL |

| Q4 | Escherichia coli | 25 µg/mL |

These results suggest that modifications in the pyrrolidine structure can enhance antibacterial efficacy, making it a promising candidate for further development in antimicrobial therapies .

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives is an area of growing interest. Research indicates that certain analogs may exhibit protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

Case Study:

In a study examining the neuroprotective effects of various pyrrolidine derivatives, it was found that compounds with methoxy substitutions demonstrated enhanced activity in preventing neuronal cell death induced by oxidative stress. The specific mechanisms involved include:

- Reduction of Reactive Oxygen Species (ROS) : Methoxy groups may enhance electron donation capacity.

- Inhibition of Apoptotic Pathways : Certain derivatives were shown to inhibit caspase activation in neuronal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : Some derivatives affect bacterial membrane integrity, leading to cell lysis.

- Antioxidant Activity : The methoxy group may contribute to scavenging free radicals, thus protecting cells from oxidative damage.

Preparation Methods

General Synthetic Approach

The synthesis of 4-(Methoxymethyl)-4-methylpyrrolidin-2-one typically involves:

- Construction or modification of the pyrrolidin-2-one ring.

- Introduction of methyl and methoxymethyl substituents at the 4-position.

- Use of selective alkylation or substitution reactions to achieve the desired substitution pattern.

The preparation methods emphasize control over stereochemistry, reaction conditions, and choice of reagents to optimize yield and purity.

Key Preparation Routes and Reaction Conditions

Alkylation of Pyrrolidin-2-one Derivatives

One common route involves the alkylation of a suitably protected or activated pyrrolidin-2-one at the 4-position. For example, starting from 4-methylpyrrolidin-2-one, the methoxymethyl group can be introduced via nucleophilic substitution using methoxymethyl halides under basic conditions.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) are preferred for their ability to dissolve both organic and inorganic reagents and facilitate nucleophilic substitution.

- Bases: Strong bases like sodium hydride (NaH) or potassium tert-butoxide are used to deprotonate the nitrogen or activate the 4-position for substitution.

- Temperature: Reactions are typically conducted between 100 °C and 160 °C to ensure sufficient reactivity without decomposition.

- Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.

This method yields this compound with good selectivity and purity after workup and purification steps such as extraction, washing with brine, drying, and chromatographic purification.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic schemes, catalytic hydrogenation of pyrroline precursors is employed to generate substituted pyrrolidines, which are then oxidized or functionalized to yield the pyrrolidin-2-one core.

- Catalysts: Platinum-based catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are used for hydrogenation.

- Solvents: Alcohol mixtures (ethanol and methanol in ratios of 2:1 to 3:1 v/v) serve as solvents and hydrogen sources.

- Conditions: Ambient temperature hydrogenation followed by filtration to remove catalyst.

- Advantages: This method avoids corrosive reagents and hazardous solvents, providing a safer and scalable route.

Subsequent steps may involve selective oxidation or substitution to introduce the methoxymethyl group at the 4-position.

Detailed Reaction Parameters and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation | Methoxymethyl chloride, NaH, DMF | Conducted under nitrogen, 100–160 °C, 10–48 hours reaction time |

| Catalytic Hydrogenation | 2-methylpyrroline, PtO2 or Pt/C, EtOH/MeOH (2:1 to 3:1) | Ambient temperature, filtration to remove catalyst, high optical purity achievable |

| Purification | Extraction with ethyl acetate, washing with brine, drying over MgSO4 | Chromatographic purification (silica gel) recommended for final product isolation |

The alkylation step requires careful temperature control to prevent side reactions. The catalytic hydrogenation step benefits from commercially available catalysts and solvents, enhancing scalability and cost-effectiveness.

Research Findings and Comparative Analysis

- The catalytic hydrogenation route is preferred for its environmental and economic advantages, avoiding corrosive acids and expensive reagents like lithium iodide.

- The alkylation in DMF under inert atmosphere provides high yields but requires longer reaction times and careful handling of strong bases.

- Optical purity and stereochemical control have been achieved in related pyrrolidine derivatives, indicating potential for enantioselective synthesis of this compound if chiral catalysts or auxiliaries are employed.

- Computational studies (Gaussian calculations) on related pyrrolidine derivatives support the design of crystallization and separation processes, which may be adapted to optimize synthesis and purification of this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent System | Temperature Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Alkylation of pyrrolidinone | 4-methylpyrrolidin-2-one | Methoxymethyl chloride, NaH | DMF | 100–160 °C | High selectivity, scalable | Requires strong base, long time |

| Catalytic hydrogenation | 2-methylpyrroline | PtO2 or Pt/C | Ethanol/Methanol (2:1 to 3:1) | Ambient | Safer, environmentally friendly | Requires hydrogenation setup |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methoxymethyl)-4-methylpyrrolidin-2-one, and how are reaction intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrrolidinone core. A common approach includes:

- Step 1 : Alkylation of 4-methylpyrrolidin-2-one with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours.

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm intermediate structures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H NMR : Identifies methoxymethyl (–OCH₂–) protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirms carbonyl (C=O, δ ~175 ppm) and methoxy carbon (δ ~55 ppm).

- Infrared (IR) Spectroscopy : Detects C=O stretching (~1700 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹).

- X-ray Crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles, as demonstrated for structurally analogous pyrrolidinones .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend:

- Short-term : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis.

- Long-term : Lyophilized form under inert gas (argon) at –80°C.

- Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) checks for degradation products like 4-methylpyrrolidin-2-one .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis, and what contradictions exist in reported protocols?

- Methodological Answer :

- Optimization : Microwave-assisted synthesis reduces reaction time (from 12 hours to 2 hours) and improves yield (75% → 90%) by enhancing thermal efficiency .

- Contradictions : Some studies report higher yields using polar aprotic solvents (DMF) , while others favor dichloromethane (DCM) for reduced side reactions . Mechanistic studies (e.g., kinetic isotope effects) are needed to resolve solvent-dependent pathways.

Q. What computational methods are used to predict the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electrophilic/nucleophilic sites (e.g., carbonyl group reactivity).

- Molecular Docking : Screens against biological targets (e.g., kinases, GPCRs) using software like AutoDock Vina.

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., methoxymethyl’s impact on logP) .

Q. How do structural modifications of the pyrrolidinone core affect biological activity, based on SAR studies?

- Methodological Answer :

- Methoxymethyl Group : Enhances lipophilicity (logP +0.5) and membrane permeability in analogs like 4-(4-methoxyphenyl)pyrrolidin-2-one, improving CNS penetration .

- Methyl Group : Stabilizes the lactam ring, reducing metabolic degradation (t½ increased from 2h to 6h in hepatic microsome assays) .

- Validation : Comparative IC₅₀ assays against unmodified pyrrolidinones quantify potency changes .

Data Contradiction Analysis

Q. Why do NMR spectral data for this compound vary across studies?

- Methodological Answer : Variations arise from:

- Solvent Effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ shifts proton signals (e.g., methoxymethyl protons δ 3.3 vs. 3.4 ppm).

- Tautomerism : Equilibrium between lactam and enol forms in DMSO, observed as broad peaks in ¹H NMR .

- Resolution Limits : Lower-field instruments (300 MHz) may fail to resolve diastereotopic protons, unlike 500 MHz systems .

Methodological Best Practices

Q. What strategies mitigate side reactions during methoxymethyl group introduction?

- Methodological Answer :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during alkylation.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .

- In Situ Monitoring : ReactIR tracks methoxymethyl chloride consumption to halt reactions at 95% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.